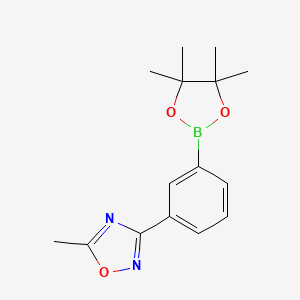

5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole

Descripción

5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole (CAS: 1256359-28-0) is a boronic ester-functionalized heterocyclic compound. Its structure comprises a 1,2,4-oxadiazole core substituted at position 3 with a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a methyl group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the dioxaborolane moiety’s role as a stable boronic acid surrogate .

Synthesis: The compound is synthesized via palladium-catalyzed borylation of halogenated precursors. For example, a method involves reacting 5-methyl-3-(3-bromophenyl)-1,2,4-oxadiazole with bis(pinacolato)diboron in the presence of Pd(OAc)₂ and potassium acetate in DMF, yielding the product with high efficiency .

Propiedades

IUPAC Name |

5-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O3/c1-10-17-13(18-19-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFZREYHVPFDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682257 | |

| Record name | 5-Methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-28-0 | |

| Record name | 5-Methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Amidoxime from Aryl Nitriles

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes nucleophilic addition with hydroxylamine hydrochloride in ethanol under reflux. The reaction typically employs N,N-diisopropylethylamine (DIPEA) as a base, achieving near-quantitative conversion to the amidoxime intermediate.

Reaction Conditions

O-Acylation with Carboxylic Acids

The amidoxime intermediate is acylated using activated carboxylic acids (e.g., acyl chlorides or mixed anhydrides). For example, reaction with acetyl chloride in dichloromethane (DCM) at 0°C produces the O-acylamidoxime precursor.

Key Parameters

Cyclodehydration to Oxadiazole

Cyclodehydration of O-acylamidoximes is achieved under basic conditions. Optimal results use pH 9.5 borate buffer at 90°C for 2 hours, yielding 51–92% of the target oxadiazole. Lower temperatures or neutral pH increase hydrolysis byproducts (e.g., carboxylic acids).

Optimized Cyclodehydration Conditions

| Parameter | Value |

|---|---|

| Buffer | pH 9.5 borate |

| Additive | N,N-Diisopropylethylamine |

| Temperature | 90°C |

| Time | 2 hours |

| Conversion Rate | 83–92% |

One-Pot Boron Incorporation Strategy

Recent work integrates Suzuki-Miyaura cross-coupling with oxadiazole formation to streamline synthesis. This method avoids isolating sensitive intermediates, improving throughput.

Suzuki Coupling of Halogenated Oxadiazoles

A halogenated oxadiazole (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole) reacts with pinacolborane via palladium catalysis. Using Pd(dppf)Cl₂ and potassium acetate in dioxane at 100°C, the boronated product forms in 65–78% yield.

Catalytic System

-

Catalyst: Pd(dppf)Cl₂ (1 mol%)

-

Ligand: 1,1’-Bis(diphenylphosphino)ferrocene

-

Base: KOAc

-

Solvent: 1,4-Dioxane

Challenges in Direct Borylation

Direct borylation of preformed oxadiazoles faces steric hindrance from the heterocycle, necessitating elevated temperatures (110–120°C) and prolonged reaction times (24–48 hours). Side reactions, such as protodeboronation, limit yields to 40–55%.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methods enable parallel synthesis of oxadiazole derivatives, particularly for drug discovery. A resin-bound amidoxime intermediate is acylated and cyclized on-bead, with subsequent cleavage releasing the final product.

Immobilization of Amidoxime

Wang resin functionalized with hydroxylamine groups reacts with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. After 24 hours in DMF at 60°C, the resin-bound amidoxime is filtered and washed.

On-Bead Cyclodehydration

Treating the resin with acetyl chloride and triethylamine in DCM induces cyclization. Cleavage with trifluoroacetic acid (TFA) yields the free oxadiazole. Reported yields range from 45–60%, with purity >85% by HPLC.

Comparative Analysis of Synthetic Routes

Critical Factors Influencing Reaction Efficiency

Boronate Stability Under Basic Conditions

The pinacol boronate ester is susceptible to hydrolysis at pH > 10. Cyclodehydration in borate buffer (pH 9.5) balances reactivity and boronate integrity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the phenyl group, depending on the reagents used.

Substitution: The boronate ester group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted phenyl-oxadiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Catalysis: The boronate ester group can act as a ligand in catalytic processes.

Biology and Medicine

Drug Development:

Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry

Materials Science: Incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Electronics: Potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole depends on its application:

Catalysis: Acts as a ligand, facilitating the formation of active catalytic species.

Biological Probes: The oxadiazole ring can interact with biological targets, while the boronate ester group can form reversible covalent bonds with diols, making it useful in sensing applications.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in heterocycle type, substituent positions, or boron-group placement. Below is a comparative analysis:

Table 1. Comparison of Key Compounds

| Compound Name | CAS Number | Heterocycle Type | Substituent Position | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole | 1256359-28-0 | 1,2,4-oxadiazole | 3-phenyl, 5-methyl | 286.14 | 97% | Suzuki coupling reagent |

| 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | 1056456-24-6 | 1,3,4-oxadiazole | 5-phenyl, 2-methyl | Not reported | 97% | Cross-coupling reactions |

| 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | 1119090-20-8 | 1,3,4-oxadiazole | 5-phenyl, 2-methyl | Not reported | 98% | Not specified |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole | 837392-66-2 | Benzo[d]isoxazole | 5-position | 245.08 | Not given | Photovoltaic materials |

| 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | 276694-19-0 | 1,3,4-oxadiazole | 2-phenyl | Not reported | Not given | Polymer synthesis |

Key Differences and Implications

Heterocycle Core :

- 1,2,4-Oxadiazoles (main compound) exhibit higher thermal stability compared to 1,3,4-oxadiazoles due to reduced ring strain . This makes the main compound preferable for high-temperature reactions.

- Benzo[d]isoxazole derivatives (e.g., CAS 837392-66-2) are more electron-deficient, enhancing their utility in optoelectronic applications .

Substituent Position :

- The meta -substituted phenyl group in the main compound (position 3) vs. para substitution in analogs (e.g., 1056456-24-6) alters steric and electronic effects. Meta substitution may reduce steric hindrance in cross-couplings, improving reaction yields .

Reactivity in Cross-Couplings :

- The 1,2,4-oxadiazole core withdraws electron density via resonance, activating the boronic ester for Suzuki couplings. In contrast, 1,3,4-oxadiazoles may exhibit slower coupling kinetics due to differing electronic effects .

Commercial Availability :

Research Findings

- Synthetic Efficiency : The main compound’s synthesis achieves an 87% yield via palladium-catalyzed borylation, comparable to methods for TPIOP boronate (87% yield, ) .

- Biological Activity : While 1,3,4-oxadiazoles (e.g., 1119090-20-8) are explored for antimicrobial activity, the main compound’s applications remain focused on materials science .

- Stability : Dioxaborolane groups in all analogs resist hydrolysis, but 1,2,4-oxadiazoles demonstrate superior stability under acidic conditions compared to isoxazoles .

Actividad Biológica

5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,2,4-oxadiazole ring substituted with a phenyl group that contains a boron-containing moiety. The presence of the boron atom may enhance its reactivity and biological interactions.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole core have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum activity against various bacterial and fungal strains. For instance:

- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . In particular, the incorporation of aryl substituents has been linked to enhanced antibacterial activity.

- Antifungal Effects : Some oxadiazole derivatives have also displayed antifungal properties against pathogens such as Candida albicans .

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives are recognized for their anti-inflammatory and analgesic effects. Research has indicated that certain compounds can reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been a focus of recent studies. Compounds containing the oxadiazole moiety have shown cytotoxic effects against various cancer cell lines. For example:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways .

Case Studies

Several case studies highlight the biological activity of similar oxadiazole derivatives:

- Study on Antimicrobial Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The most active compounds showed significant inhibition against E. coli and S. aureus, demonstrating the potential for developing new antibiotics based on this scaffold .

- Anti-inflammatory Research : In a study examining the anti-inflammatory effects of oxadiazole derivatives, compounds were tested for their ability to reduce edema in animal models. Results indicated that several derivatives significantly decreased inflammation compared to control groups .

- Anticancer Evaluation : A recent investigation into the anticancer properties of oxadiazoles revealed that specific substitutions on the oxadiazole ring enhanced cytotoxicity against breast cancer cell lines. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

Data Tables

| Biological Activity | Tested Compounds | Target Organisms/Cells | Results |

|---|---|---|---|

| Antibacterial | Various Oxadiazoles | E. coli, S. aureus | Significant inhibition observed |

| Antifungal | Oxadiazole Derivatives | Candida albicans | Moderate antifungal activity |

| Anti-inflammatory | Selected Oxadiazoles | In vivo models | Reduction in edema reported |

| Anticancer | Oxadiazole Variants | Breast cancer cell lines | Induced apoptosis in cancer cells |

Q & A

Basic: What synthetic strategies are effective for preparing 5-methyl-3-(3-(dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the oxadiazole core via cyclization reactions, such as the condensation of amidoximes with carboxylic acid derivatives under microwave irradiation (e.g., ethanol as solvent, acetic acid catalyst) .

- Step 2: Introduction of the dioxaborolane group via Suzuki-Miyaura cross-coupling or direct substitution on a pre-functionalized phenyl ring. For example, using pinacol boronic ester precursors under palladium catalysis .

- Optimization: Solvent choice (e.g., ethanol vs. DMF) and catalyst loading significantly impact yields. Ethanol and microwave-assisted methods often improve efficiency .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .

- Elemental Analysis: Validates C, H, N, and B content (deviation <0.4% expected) .

Advanced: How does computational modeling (e.g., DFT) elucidate reaction mechanisms involving this compound?

Methodological Answer:

Density Functional Theory (DFT) studies:

- Reaction Pathways: Analyze intermediates in cross-coupling reactions (e.g., transition states in Suzuki couplings involving the boronate group) .

- Electron Density Maps: Predict regioselectivity in cycloadditions (e.g., [3+2] reactions with nitrile oxides) by mapping frontier molecular orbitals .

- Validation: Compare calculated IR/NMR spectra with experimental data to refine mechanistic hypotheses .

Advanced: What experimental designs resolve contradictions in biological activity data for oxadiazole-boronate hybrids?

Methodological Answer:

Contradictions often arise from:

- Solubility Variability: Use standardized solvents (e.g., DMSO:DMF mixtures) for bioassays to ensure consistent dissolution .

- Structural Isomerism: Characterize regioisomers (e.g., via X-ray crystallography or NOESY NMR) to isolate active species .

- Dose-Response Studies: Perform MIC/MBC assays across concentrations (1–1000 µg/mL) to distinguish true activity from solvent artifacts .

Advanced: How do substituents on the oxadiazole ring impact photophysical or catalytic properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro or halide substituents enhance oxidative stability but reduce fluorescence quantum yields .

- Boronates: The dioxaborolane group enables Suzuki coupling for functionalization, but steric bulk from tetramethyl groups may slow reaction kinetics .

- Comparative Studies: Synthesize analogs (e.g., 5-methyl vs. 5-phenyl oxadiazoles) and compare UV-vis spectra or catalytic turnover rates .

Basic: What are the stability considerations for this compound under ambient vs. reactive conditions?

Methodological Answer:

- Ambient Storage: Stable in dark, dry environments (<40°C; argon atmosphere recommended for long-term storage) .

- Reactive Conditions:

Advanced: How can crystallography and Hirshfeld surface analysis clarify supramolecular interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.